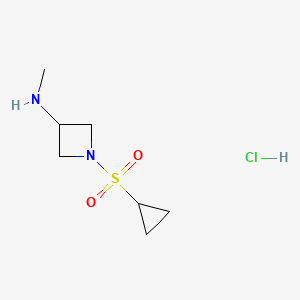
1-(cyclopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride
Descripción general
Descripción
1-(Cyclopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride (1-CPAH) is a synthetic compound that has been used in a variety of scientific applications. It is a derivative of azetidine and is primarily used in the synthesis of other compounds. It is also used in the study of the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
Sulfur-Free Penicillin Derivatives
Wolfe et al. (1975) discussed the preparation and transformation of sulfur-free penicillin derivatives, particularly focusing on fused oxazoline–azetidinones. This research contributes to the development of novel penicillin compounds, which might have implications in antibiotic development (Wolfe et al., 1975).
Cyclopropanone Derivatives
Liu et al. (2008) explored the synthesis of 1-(arylsulfonyl)cyclopropanol as a new cyclopropanone equivalent. This research is significant for providing methods to synthesize 1-alkynyl cyclopropylamines, which are valuable in medicinal chemistry (Liu et al., 2008).
Syntheses of Ethynyl-Extended Compounds
Kozhushkov et al. (2010) conducted productive syntheses of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine. They provided new methods for creating ethynyl-extended compounds, useful in various chemical syntheses (Kozhushkov et al., 2010).
Antimicrobial and Anticancer Activities
El-Sawy et al. (2013) synthesized new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles. These compounds were tested for their antimicrobial activity and in vitro cytotoxicity against various cancer cell lines, highlighting potential applications in cancer therapy and antimicrobial treatments (El-Sawy et al., 2013).
Inactivation of Monoamine Oxidase-B
Ding & Silverman (1993) demonstrated the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators by N-methylation. This research is important for understanding the biochemical mechanisms of monoamine oxidase inhibitors, with potential implications in treating neurological disorders (Ding & Silverman, 1993).
Palladium-Catalyzed Carbonylative Cyclization
Hernando et al. (2016) focused on the palladium-catalyzed carbonylative cyclization of amines. Their study demonstrates a novel approach for the derivatization of amine-based moieties, which is crucial in the development of various pharmaceutical compounds (Hernando et al., 2016).
Synthesis of Amino Acids and Peptides
Cheung & Shoolingin‐Jordan (1997) synthesized 3-amino-3-vinylpropanoic acid, leading to the development of 4-amino-5-hydroxy-4,5-dihydrofuran-2-one hydrochloride (HAD). This research is significant in the context of synthesizing and stabilizing amino acids and peptides for various applications (Cheung & Shoolingin‐Jordan, 1997).
Propiedades
IUPAC Name |
1-cyclopropylsulfonyl-N-methylazetidin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S.ClH/c1-8-6-4-9(5-6)12(10,11)7-2-3-7;/h6-8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMMEWLEYKVTEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)S(=O)(=O)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-(benzo[d]isoxazol-3-ylmethyl)piperazine-1-carboxylate](/img/structure/B1473072.png)
![tert-butyl 5-(6-methylpyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473075.png)
![Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1473076.png)
![Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473077.png)
![Tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1473078.png)
![Tert-butyl 4-((5-bromobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473079.png)
![2-Benzyl-5-(6-methylpyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473083.png)
![2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473084.png)
![2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473085.png)




